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Compound of Interest

N-(2-Chloroethyl)-N-
Compound Name:

methyldodecanamide
CAS No.: 84803-68-9
Cat. No.: B12651413

Get Quote

N-(2-Chloroethyl)-N-methyldodecanamide: A

Technical Profile

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9) is a specialized fatty acid
amide derivative characterized by a lipophilic dodecyl tail and a reactive N-(2-chloroethyl)
headgroup. Unlike simple fatty acid amides, the inclusion of the

-chloroethyl moiety imparts unique electrophilic potential, making this compound a valuable
intermediate in the synthesis of cationic surfactants, oxazoline derivatives, and lipophilic
prodrugs.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis
protocols, and stability mechanisms, specifically focusing on the kinetics of intramolecular
cyclization—a critical factor in its handling and storage.
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Chemical Identity & Structural Analysis

The molecule consists of a C12 saturated fatty acid chain (Lauric acid origin) amidated with N-
methyl-2-chloroethylamine. The tertiary amide structure prevents hydrogen bonding at the
nitrogen center, significantly altering its melting point and solubility profile compared to
secondary amides.

Property Data
IUPAC Name N-(2-Chloroethyl)-N-methyldodecanamide
CAS Number 84803-68-9
C
Molecular Formula H
CINO
Molecular Weight 275.86 g/mol
SMILES CCCCCCCCcCCCC(=0)N(Cc)cccl
InChl Key JSSZMWBPDFEYBN-UHFFFAOY SA-N
Structural Class Fatty Acid Amide / Alkylating Agent (Weak)

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive
models (ACD/Labs, EPISuite) standard in pharmaceutical development.

3.1 Thermodynamic & Solubility Properties
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Parameter

Value / Range

Implication

Physical State

Pale yellow oil or low-melting

waxy solid

N-methylation disrupts crystal
lattice energy, lowering MP
relative to N-(2-

chloroethyl)dodecanamide.

LogP (Octanol/Water)

4.95 £ 0.3 (Predicted)

Highly lipophilic. Practically
insoluble in water; freely
soluble in DCM, chloroform,

and ethyl acetate.

Boiling Point

~390-400 °C (760 mmHg)

Decomposition likely precedes
boiling at atmospheric
pressure. Distill only under
high vacuum (<0.1 mmHg).

Density

~0.94 g/cm?3

Slightly less dense than water;
will form the upper layer in

aqueous extractions.

pKa

Non-ionizable (Amide)

The amide nitrogen is neutral.
The chlorine is not labile under
physiological pH without
enzymatic or thermal

activation.

3.2 Spectral Signature (Diagnostic)
e IR (ATR): Strong Carbonyl stretch (

) at 1640-1650 cm~! (Tertiary amide). Absence of N-H stretch.

« 'H NMR (CDCls):

o 3.0 (s, 3H, N-CHs)

o 3.6-3.8 (m, 4H, N-CH2-CH32-Cl) — distinct multiplet pattern due to rotamers.

o 2.3 (t, 2H,
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-carbonyl CH2)

Synthesis & Purification Protocols

High-purity synthesis requires avoiding the formation of the hydrolysis byproduct (Lauric acid)
and the cyclized oxazoline impurity.

Methodology: Schotten-Baumann Acylation (Anhydrous)

Rationale:[1][2] Aqueous conditions are avoided to prevent hydrolysis of the acyl chloride and
premature cyclization of the product.

Reagents:

o Lauroyl Chloride (1.0 equiv)

e N-(2-Chloroethyl)methylamine Hydrochloride (1.05 equiv)
o Triethylamine (TEA) (2.1 equiv) — Acts as HCI scavenger.
e Dichloromethane (DCM) (Solvent, anhydrous).

Protocol:

Preparation: Suspend N-(2-chloroethyl)methylamine HCI in anhydrous DCM at 0°C under
nitrogen atmosphere.

» Base Addition: Add TEA dropwise. The mixture will become homogenous as the free amine
is liberated.

e Acylation: Add Lauroyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.
Exothermic control is critical to prevent oxazoline formation.

o Workup:
o Wash organic phase with 1M HCI (removes unreacted amine/TEA).

o Wash with Sat. NaHCOs (removes lauric acid).
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o Dry over MgSO4 and concentrate in vacuo.

 Purification: Flash chromatography (Hexane/EtOAc 8:2) if purity <95%.

Visual Workflow: Synthesis Pathway

Lauroyl Chloride

(C12-COCl) DCM. 0°C
3
N-(2-Chloroethyl)-
jm————————— N-methyldodecanamide
N-(2-Cl-ethyl) , Tetrahedral |
methylamine HCI I Intermediate

v Scavenge HOLy 12774 N s

TEA (2.1 eq)

Fig 1. Anhydrous Acylation Pathway

Click to download full resolution via product page

Figure 1: Reaction scheme for the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide
via acyl chloride coupling.

Reactivity & Stability: The Oxazoline Threat

The defining stability issue for N-(2-chloroethyl) amides is intramolecular cyclization.

Mechanism: Oxazoline Formation

Under thermal stress (>60°C) or basic conditions, the amide oxygen acts as a nucleophile,
attacking the

-carbon bearing the chlorine. This displaces the chloride ion, forming a cationic oxazolinium
species.

o Consequence: The resulting oxazolinium salt is highly reactive and water-soluble, drastically
altering the lipophilicity and biological profile of the sample.

o Prevention: Store samples at -20°C. Avoid strong bases during formulation.

Visual Mechanism: Cyclization
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N-(2-Chloroethyl)- Heat or Base . Transition State Cyclization (-CI7)  [REEU IR BN
N-methyldodecanamide = (O-attack on C-CI) gl 2-oxazolinium chloride

Fig 2. Intramolecular Cyclization to Oxazolinium Species

Click to download full resolution via product page
Figure 2: Degradation pathway via intramolecular nucleophilic substitution.

Handling & Safety (E-E-A-T)

o Alkylating Potential: While less reactive than nitrogen mustards (due to amide resonance),
the 2-chloroethyl group remains a weak alkylating agent.

o Protocol: Handle in a fume hood. Double-glove (Nitrile) to prevent dermal absorption.

» Disposal: Do not dispose of down the drain. Quench excess material by stirring with
alcoholic KOH (converts to oxazoline/hydrolysis products) before hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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